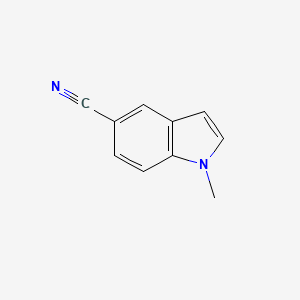

1-methyl-1H-indole-5-carbonitrile

説明

Contemporary Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Organic and Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, stands as a cornerstone in the fields of organic and medicinal chemistry. nih.govmdpi.com Indole derivatives are recognized as "privileged scaffolds" due to their remarkable ability to bind to a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net This versatility has rendered them integral components in the development of novel therapeutic agents across numerous disease areas. nih.gov

In recent years, research has underscored the multifaceted roles of indole-based compounds in modern drug discovery. nih.govnih.gov They are central to the design of agents for cancer treatment, infectious disease management, anti-inflammatory therapies, and treatments for metabolic and neurodegenerative disorders. nih.govnih.gov The structural framework of indole allows for diverse substitutions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with specific enzymes and receptors. researchgate.net This adaptability is a key reason why indole derivatives are found in a multitude of natural products with potent biological activity, as well as in a significant number of synthetic drugs approved by regulatory bodies. mdpi.comsci-hub.se The ability of these compounds to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further enhances their drug-like properties. researchgate.net

Overview of Carbonitrile Functionalization within Heterocyclic Systems

The introduction of a carbonitrile (cyano) group onto a heterocyclic scaffold is a powerful strategy in synthetic chemistry for creating functionalized molecules with diverse applications. The nitrile group is a versatile functional group; it is relatively stable under many reaction conditions, yet it can be readily transformed into other important functionalities such as amines, carboxylic acids, amides, and tetrazoles. This chemical flexibility makes cyano-functionalized heterocycles valuable intermediates in multi-step syntheses. nih.gov

Establishing 1-Methyl-1H-indole-5-carbonitrile as a Key Research Target for Advanced Investigations

Within the vast landscape of indole chemistry, this compound has emerged as a compound of significant research interest. This molecule combines the privileged indole scaffold with the versatile carbonitrile functional group. The methylation at the N1 position of the indole ring prevents the formation of N-H hydrogen bonds, which can alter the molecule's solubility and metabolic stability, and directs further substitution reactions to other positions on the ring. The carbonitrile at the C5 position provides a reactive handle for further synthetic transformations, making it an ideal building block for the construction of more complex, biologically active molecules. nih.govmdpi.com

The specific combination of the N-methyl group and the 5-cyano substituent makes this compound a unique and valuable tool for chemists. Its structure serves as a starting point for creating libraries of novel compounds for drug discovery and for investigating the structure-activity relationships of indole-based agents. The study of its synthesis and reactivity provides fundamental insights into the chemical behavior of functionalized indoles, contributing to the broader understanding of heterocyclic chemistry. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂ | nih.gov |

| Molecular Weight | 156.18 g/mol | nih.gov |

| CAS Number | 91634-11-6 | nih.govchemicalbook.com |

| IUPAC Name | 1-methylindole-5-carbonitrile | nih.gov |

| Canonical SMILES | CN1C=C(C=C2C1=CC(=C2)C#N)C | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

1-methylindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZZFEHAJOLDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465001 | |

| Record name | 1-methyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91634-11-6 | |

| Record name | 1-methyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91634-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Methyl 1h Indole 5 Carbonitrile

Strategies for the Construction of the 1-Methyl-1H-indole-5-carbonitrile Core

The synthesis of the this compound core can be approached in two primary ways: by constructing the indole (B1671886) ring system first and then methylating the nitrogen, or by incorporating the N-methyl group during the cyclization process.

The direct methylation of the indole nitrogen (N-1 position) is a common and effective method for synthesizing N-substituted indoles. For the precursor, indole-5-carbonitrile, regioselective N-methylation can be achieved using various methylating agents.

A widely used method involves environmentally benign reagents like dimethyl carbonate (DMC). The reaction of an indole with DMC is often catalyzed by a base. For instance, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst with DMC leads exclusively to the N-methylated product in high yields. The reaction mechanism involves the formation of a key cationic intermediate that facilitates the methyl transfer to the indole nitrogen.

Another classic approach is the use of methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF). The base deprotonates the indole nitrogen, forming a nucleophilic indolide anion that subsequently attacks the methylating agent.

Table 1: N-Methylation of Indole Precursors

| Methylating Agent | Catalyst/Base | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Dimethyl Carbonate (DMC) | DABCO | - | Reflux | N-methylated indole |

| Methyl Iodide (MeI) | NaH | DMF | 0 °C to room temp. | N-methylated indole |

Building the indole ring system from acyclic precursors is a fundamental strategy in organic synthesis. Several classic and modern cyclization methods can be adapted to produce indole-5-carbonitriles.

One established route to the parent 1H-indole-5-carbonitrile involves a multi-step synthesis starting from 3-methyl-4-nitrobenzoic acid tdcommons.org. The process includes the conversion of the carboxylic acid to a benzonitrile, followed by a cyclization reaction, such as the Leimgruber–Batcho indole synthesis, which utilizes the reaction of a nitro-toluene derivative with N,N-dimethylformamide dimethyl acetal to form an enamine, followed by reductive cyclization to yield the indole core tdcommons.org.

Modern approaches often involve transition-metal-catalyzed cyclizations. For example, the palladium-catalyzed cyclization of 2-alkynylanilines is a powerful method for constructing 2-substituted indoles. This strategy can be adapted to synthesize indole-5-carbonitrile derivatives by starting with an appropriately substituted 2-alkynylaniline.

Another versatile method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To obtain a 5-cyanoindole derivative, a (4-cyanophenyl)hydrazine precursor would be required. The subsequent N-methylation would then yield the final product.

Advanced Synthetic Routes for Derivatization of this compound

Once the this compound core is synthesized, it can be further functionalized at various positions to create a diverse library of compounds.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogenated precursor, such as 3-iodo-1-methyl-1H-indole-5-carbonitrile, is typically required. The C-3 position of the indole ring is readily halogenated via electrophilic substitution.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. The 3-iodo-1-methyl-1H-indole-5-carbonitrile can react with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) to introduce new aryl or vinyl substituents at the C-3 position.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It typically employs a palladium catalyst and a copper(I) co-catalyst. The coupling of 3-iodo-1-methyl-1H-indole-5-carbonitrile with various terminal alkynes provides a direct route to 3-alkynylindole derivatives, which are valuable precursors for more complex structures.

Stille Coupling : The Stille reaction involves the coupling of an organohalide with an organotin compound. This method offers a broad substrate scope and tolerance for many functional groups, allowing for the introduction of diverse alkyl, vinyl, or aryl groups at the C-3 position of the indole ring.

Table 2: Examples of Cross-Coupling Reactions on 3-Iodo-Indole Analogues

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 3-Aryl-indole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-Alkynyl-indole |

| Stille | Organostannane | Pd(PPh₃)₄ | 3-Aryl/Vinyl/Alkyl-indole |

The indole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS). The reaction typically occurs at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). For this compound, the N-methyl group is an activating group, while the C-5 cyano group is a deactivating, meta-directing group with respect to the benzene (B151609) ring. However, the overwhelming directing effect of the pyrrole (B145914) ring nitrogen ensures that electrophilic attack preferentially occurs at C-3.

Common EAS reactions include:

Halogenation : Introduction of bromine or chlorine at the C-3 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration : Nitration can be performed using nitric acid in acetic anhydride or other mild nitrating agents to install a nitro group at C-3.

Friedel-Crafts Acylation : The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and DMF, is a classic method to introduce a formyl group at the C-3 position of indoles.

These reactions provide C-3 functionalized derivatives that are precursors for further synthetic transformations, including the cross-coupling reactions mentioned previously.

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of nucleophilic transformations.

Hydrolysis : The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comgoogle.comlibretexts.orgmasterorganicchemistry.comchemguide.co.uklibretexts.orgchemistrysteps.com Heating with an aqueous acid (e.g., HCl or H₂SO₄) will yield 1-methyl-1H-indole-5-carboxylic acid. libretexts.orgchemguide.co.uk Alternatively, heating with an aqueous base (e.g., NaOH) will produce the corresponding carboxylate salt, which can be neutralized with acid to give the carboxylic acid. libretexts.orgchemguide.co.uk

Reduction : The nitrile group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can convert this compound into (1-methyl-1H-indol-5-yl)methanamine. libretexts.orgchemistrysteps.comnih.govorganic-chemistry.org Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can facilitate partial reduction to an aldehyde after an aqueous workup. chemistrysteps.comlibretexts.org

Addition of Organometallic Reagents : Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the electrophilic carbon of the nitrile. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comd-nb.infosigmaaldrich.commasterorganicchemistry.comyoutube.com The initial reaction forms an imine anion, which upon acidic workup, hydrolyzes to a ketone. This allows for the synthesis of various 5-acyl-1-methyl-1H-indole derivatives. masterorganicchemistry.comyoutube.com

Cycloaddition to form Tetrazoles : The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source, such as sodium azide in the presence of a Lewis acid (e.g., ZnCl₂) or an ammonium salt, to form a tetrazole ring. google.comnih.govnih.govorganic-chemistry.orgacs.org This transformation converts this compound into 5-(1-methyl-1H-indol-5-yl)-1H-tetrazole, a bioisostere of a carboxylic acid often used in medicinal chemistry.

Multicomponent Reaction Strategies Incorporating Indole-5-carbonitrile Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient approach in organic synthesis. frontiersin.org Indole derivatives, including those with a carbonitrile moiety, are valuable substrates in such reactions for the construction of diverse heterocyclic systems. researchgate.netacs.org These strategies are prized for their atom economy, reduction in waste, and ability to rapidly generate molecular complexity. frontiersin.org

While specific examples detailing the use of this compound in MCRs are specialized, the reactivity of the indole nucleus allows for its incorporation into various established MCR pathways. For instance, indole-3-carboxaldehydes are common components in MCRs to synthesize complex indole-substituted heterocycles. dergipark.org.tr A plausible strategy would involve the functionalization of this compound at the C-3 position with an aldehyde group, creating a suitable precursor for MCRs.

One such example is the synthesis of pyran-annulated indole analogs through a one-pot, three-component reaction involving an indole-3-carboxaldehyde, malononitrile, and a phenolic compound. tandfonline.com By analogy, 1-methyl-1H-indole-3-carbaldehyde-5-carbonitrile could be reacted with malononitrile and various active methylene compounds or phenols to generate complex, highly functionalized heterocyclic systems.

Another well-established MCR is the synthesis of 3,3-bis(indolyl)methanes (BIMs) from the reaction of indoles with aldehydes. frontiersin.org This reaction, often catalyzed by Brønsted or Lewis acids, could be adapted for this compound to produce BIMs bearing cyano groups, which are valuable precursors for further chemical modification.

The following table outlines representative multicomponent reactions involving indole derivatives, illustrating the potential for incorporating the this compound scaffold.

Table 1: Examples of Multicomponent Reactions with Indole Derivatives

| Indole Reactant | Other Reactants | Catalyst | Product Type |

|---|---|---|---|

| Indole-3-carboxaldehyde | Malononitrile, α-Naphthol | KNaC₄H₄O₆·4H₂O | Pyran-annulated indole tandfonline.com |

| 3-Cyanoacetyl Indole | Aromatic aldehyde, N-phenacylpyridinium bromide | K₂CO₃ | Indole-dihydrofuran biheterocycle tandfonline.com |

| Indole | Aldehyde, Thiourea | Thiamine/HCl or TiCl₄ | Indolyl-substituted 2-amino-1,3-thiazole precursor acs.org |

| Indole | 2-Alkynylbenzaldehyde, Malononitrile | - | Indene-dicarbonitrile derivative acs.org |

Carbonyl Reduction and Side-Chain Elaboration at the Indole C-3 Position

The C-3 position of the indole ring is highly reactive and serves as a primary site for functionalization. For a molecule like this compound, introducing and subsequently modifying a carbonyl group at the C-3 position is a key strategy for elaborating the molecular structure.

Carbonyl Reduction:

The reduction of a C-3 carbonyl group, such as in 1-methyl-1H-indole-3-carbaldehyde-5-carbonitrile, to an alcohol or a methyl group must be performed chemoselectively to avoid the reduction of the C-5 nitrile.

Reduction to Alcohol: The selective reduction of the aldehyde to a primary alcohol (e.g., (1-methyl-5-cyano-1H-indol-3-yl)methanol) can be achieved using mild reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a standard choice for this transformation, as it typically does not reduce nitriles under these conditions.

Reduction to Methyl Group: Complete reduction of the carbonyl to a methyl group (deoxygenation) can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction. However, the harsh conditions of these reactions might not be compatible with the indole nucleus or the nitrile group. A milder, more effective alternative is the use of triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA), which can selectively reduce the carbonyl group.

Side-Chain Elaboration:

The C-3 carbonyl group is a versatile handle for building more complex side chains through carbon-carbon bond formation.

Wittig Reaction: The aldehyde at C-3 can react with phosphorus ylides in a Wittig reaction to form alkenes. This allows for the introduction of various substituted vinyl groups at the C-3 position, for example, producing 1-methyl-3-(2-phenylvinyl)-1H-indole-5-carbonitrile.

Aldol Condensation: Base-catalyzed condensation with ketones or other enolizable carbonyl compounds can be used to form α,β-unsaturated ketones (chalcones) at the C-3 position. These products are valuable intermediates for further reactions, such as Michael additions.

Henry Reaction: The reaction of the C-3 aldehyde with nitroalkanes (Henry reaction) provides a route to β-nitro alcohols, which can be further transformed into amino alcohols or α,β-unsaturated nitro compounds.

The following table summarizes these transformations starting from a hypothetical C-3 carbaldehyde derivative.

Table 2: C-3 Position Transformations of 1-Methyl-1H-indole-3-carbaldehyde-5-carbonitrile

| Reaction Type | Reagent(s) | Product Functional Group at C-3 |

|---|---|---|

| Carbonyl Reduction (Alcohol) | Sodium borohydride (NaBH₄) | -CH₂OH |

| Carbonyl Reduction (Methyl) | Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA) | -CH₃ |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | -CH=CH₂ |

| Aldol Condensation | Acetone, NaOH | -CH=CH-C(O)CH₃ |

| Henry Reaction | Nitromethane (CH₃NO₂), Base | -CH(OH)CH₂NO₂ |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.orgresearchgate.net The synthesis of indole derivatives has been a significant area for the application of these principles, moving away from harsh traditional methods like the Fischer indole synthesis, which often requires strong acids and high temperatures. unica.it

Modern, greener approaches to synthesizing the indole core, which can be adapted for this compound, include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. tandfonline.comresearchgate.net For example, the synthesis of indole–dihydrofuran biheterocycles from 3-cyanoacetyl indole derivatives has been successfully performed in water under microwave irradiation, achieving high yields in a short time. tandfonline.com

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or ionic liquids is a key green strategy. researchgate.net The synthesis of 3,3-bis(indolyl)methanes has been demonstrated in water under sonification, highlighting a mild and green approach. frontiersin.org

Catalysis: The use of efficient and recyclable catalysts, including nanocatalysts or biocatalysts, can improve the sustainability of synthetic routes. researchgate.net For instance, a novel nano copper catalyst immobilized on a layered double hydroxide has been used for the green synthesis of pyrazole-carbonitrile derivatives in an H₂O/EtOH solvent system. nih.gov Similar catalytic systems could be developed for indole-5-carbonitrile synthesis.

Multicomponent Reactions (MCRs): As discussed previously, MCRs are inherently green due to their high atom economy and reduction of intermediate isolation and purification steps. rsc.org An innovative two-step MCR for assembling the indole core from anilines and isocyanides has been developed using ethanol as a benign solvent without any metal catalyst. rsc.org

A disclosed process for the preparation of 1H-indole-5-carbonitrile involves the cyclization of 2-amino-4-cyanophenyl)acetaldehyde. tdcommons.org Greener modifications to this route could involve replacing hazardous reagents, using catalytic methods for the cyclization step, and minimizing solvent use to align with modern sustainability standards.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Indoles

| Feature | Traditional Methods (e.g., Fischer Synthesis) | Green Chemistry Approaches |

|---|---|---|

| Energy Input | High temperatures, long reaction times | Microwave irradiation, sonication (reduced time) frontiersin.orgtandfonline.com |

| Solvents | Volatile organic compounds (e.g., Toluene, DMF) unica.it | Water, ethanol, ionic liquids, solvent-free researchgate.netrsc.org |

| Catalysts | Strong, corrosive acids (e.g., H₂SO₄, HCl) unica.it | Recyclable nanocatalysts, organocatalysts researchgate.netnih.gov |

| Efficiency | Often involves multiple steps with purification | One-pot multicomponent reactions rsc.org |

| Waste | Significant generation of byproducts and waste | High atom economy, reduced waste streams frontiersin.org |

Structural Elucidation and Conformational Analysis of 1 Methyl 1h Indole 5 Carbonitrile Derivatives

X-ray Crystallographic Studies for Solid-State Molecular Architecture and Intermolecular Interactions

For instance, the crystal structure of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile reveals key structural features of the indole-5-carbonitrile moiety. In this derivative, the indole (B1671886) ring system is essentially planar. nih.gov A critical aspect of the crystal packing is the formation of intermolecular hydrogen bonds. Specifically, C—H···N hydrogen bonds link adjacent molecules, creating undulating chains that dictate the supramolecular assembly in the crystal lattice. nih.gov In another related compound, 2-methyl-1-phenyl-1H-indole-3-carbonitrile, the indole ring system is nearly coplanar, and the crystal packing is stabilized by aromatic π–π stacking and C—H···π interactions. nih.gov Similarly, in 2-(7-Methyl-1H-indol-3-yl)acetonitrile, N—H···N hydrogen bonds link the molecules into chains. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignments

NMR spectroscopy is indispensable for elucidating the structure of molecules in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For 1-methyl-1H-indole-5-carbonitrile, the 1H NMR spectrum is expected to show distinct signals for each proton. The N-methyl group (N-CH3) would appear as a singlet, typically in the range of 3.8-4.0 ppm. The protons on the indole ring would appear in the aromatic region (approximately 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the electron-withdrawing nitrile group. For example, the proton at the C4 position is expected to be the most downfield-shifted aromatic proton due to the anisotropic effect of the adjacent nitrile group.

The 13C NMR spectrum would complement the 1H NMR data. The carbon of the nitrile group (-C≡N) is expected to have a characteristic chemical shift around 115-120 ppm. The N-methyl carbon would appear upfield, around 30-35 ppm. The carbons of the indole ring would resonate in the aromatic region (100-140 ppm), with the carbon attached to the nitrogen (C7a) and the carbon bearing the nitrile group (C5) showing distinct shifts.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule.

The most characteristic feature in the IR spectrum of this compound is the nitrile (C≡N) stretching vibration. This appears as a sharp and intense absorption band in the region of 2220-2240 cm-1, which is typical for aromatic nitriles where the nitrile group is conjugated with the aromatic ring. spectroscopyonline.com Other significant bands would include C-H stretching vibrations from the aromatic ring and the methyl group (typically 2850-3100 cm-1), and C=C stretching vibrations from the aromatic indole core in the 1450-1650 cm-1 region. vscht.czuhcl.edu

Raman spectroscopy provides complementary information. The nitrile stretch is also Raman active. Furthermore, Raman spectra of indole derivatives show characteristic bands for the indole ring breathing modes. nih.govresearchgate.net For indole itself, dominant peaks are observed at 760 and 1010 cm-1, which are assigned to in-phase and out-of-phase ring breathing modes, respectively. researchgate.net Similar vibrations would be expected for this compound, providing a fingerprint for the indole core.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C10H8N2), the calculated monoisotopic mass is 156.0687 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the elemental composition.

Under electron impact (EI) ionization, the molecule will form a molecular ion (M+•) at m/z = 156. This molecular ion is energetically unstable and will break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of indole derivatives often follows predictable pathways. scirp.org A common initial fragmentation step for N-methyl indoles is the loss of the methyl radical (•CH3), which has a mass of 15. This would result in a significant fragment ion at m/z 141 ([M-15]+). Another characteristic fragmentation of the indole ring is the loss of hydrogen cyanide (HCN), with a mass of 27. scirp.org This can occur from the molecular ion or subsequent fragments. The loss of HCN from the [M-15]+ fragment would lead to an ion at m/z 114. The fragmentation of the indole nucleus can also produce a characteristic ion at m/z 91, corresponding to a tropylium-like cation. nih.gov

Computational Chemistry for Conformational Landscapes and Tautomeric Equilibria

Computational chemistry provides theoretical insights that complement experimental data. Methods like Density Functional Theory (DFT) can be used to model the molecule's geometry, conformational landscape, and electronic properties.

For this compound, the conformational landscape is relatively simple. The indole ring system is inherently planar and rigid. The primary conformational variable is the rotation of the N-methyl group. Computational models can be used to calculate the rotational barrier of this methyl group. It is expected that the lowest energy conformation will have the C-H bonds of the methyl group staggered relative to the indole ring to minimize steric interactions.

A key consideration for many heterocyclic compounds is tautomeric equilibria. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. However, in this compound, the nitrogen atom of the indole ring (the N1 position) is alkylated with a methyl group. This substitution prevents the typical prototropic tautomerism that can occur in N-unsubstituted indoles. Therefore, this compound is locked in its N-methylated form, and tautomeric equilibria are not a significant factor for this specific compound. Computational studies would confirm the high energy barrier for any potential tautomerization, reinforcing that the molecule exists overwhelmingly as a single tautomer under normal conditions.

Mechanistic Organic Chemistry of 1 Methyl 1h Indole 5 Carbonitrile Reactivity

Investigation of Reaction Mechanisms for Functional Group Transformations

The chemical behavior of 1-methyl-1H-indole-5-carbonitrile allows for transformations at both the nitrile group and the indole (B1671886) nucleus.

Reactions at the Nitrile Group: The cyano group can undergo several characteristic functional group interconversions.

Hydrolysis: Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid (1-methyl-1H-indole-5-carboxylic acid). The mechanism involves initial protonation (acid catalysis) or nucleophilic attack by hydroxide (base catalysis) at the nitrile carbon, followed by tautomerization and further hydrolysis of the resulting amide intermediate.

Reduction: The nitrile group can be reduced to a primary amine ( (1-methyl-1H-indol-5-yl)methanamine). This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of hydride ions to the carbon-nitrile triple bond, forming an intermediate imine which is then further reduced to the amine.

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon to form, after hydrolysis of the intermediate imine, ketones. This provides a route to C-C bond formation at the C5-position.

Reactions on the Indole Ring: The primary reactions involving the indole ring are electrophilic substitutions. The mechanism proceeds via a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. The high electron density of the pyrrole (B145914) moiety makes it the preferred site of attack over the deactivated benzene (B151609) ring.

| Transformation | Reagent/Condition | Product | General Mechanism |

| Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | 1-methyl-1H-indole-5-carboxylic acid | Nucleophilic addition/elimination |

| Nitrile Reduction | 1. LiAlH₄ 2. H₂O | (1-methyl-1H-indol-5-yl)methanamine | Nucleophilic addition of hydride |

| Electrophilic Substitution | Electrophile (E⁺) | 3-substituted-1-methyl-1H-indole-5-carbonitrile | Attack by π-system on E⁺, formation of sigma complex, deprotonation |

Understanding Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: The regioselectivity of reactions on this compound is a crucial aspect of its chemistry.

Electrophilic Substitution: For electrophilic substitution reactions, the C3 position is the most nucleophilic and kinetically favored site. Attack at C3 leads to a more stable cationic intermediate where the positive charge is delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene ring. The N-methyl group further stabilizes this intermediate. While C2 is also a potential site, the barrier for attack is generally higher. The C5-cyano group strongly deactivates the benzene ring (positions C4, C6, C7) towards electrophilic attack. Therefore, electrophiles like halogens, acyl groups (Friedel-Crafts acylation), and nitro groups will preferentially react at C3. If the C3 position is blocked, substitution may occur at C2.

Directed C-H Functionalization: Regioselectivity can be altered by using directing groups. For instance, attaching a directing group to the N1 position can steer metal catalysts to activate adjacent C-H bonds. While not demonstrated on this specific molecule, studies on related N-pyrimidinyl indoles have shown that a cobalt catalyst can selectively functionalize the C2 position, overriding the inherent C3 reactivity acs.org. This strategy is powerful for accessing less common substitution patterns.

Stereoselectivity: Stereoselectivity becomes a factor when derivatization creates a new stereocenter. For example, if this compound were to participate in a Michael addition reaction with a prochiral α,β-unsaturated ketone, a new chiral center would be formed at the β-carbon of the ketone. The stereochemical outcome (i.e., the formation of enantiomers or diastereomers) would depend on the reaction conditions, the presence of chiral catalysts or auxiliaries, and the steric environment of the reactants. As of now, specific studies detailing stereoselective derivatizations of this compound are not prominent in the literature.

Catalytic Activation and Reaction Pathways Involving the Indole Nucleus

Modern synthetic methods heavily rely on transition-metal catalysis to achieve efficient and selective functionalization of indole rings.

Palladium-Catalyzed Cross-Coupling: While this compound itself is not a typical substrate for cross-coupling, its halogenated derivatives are. For example, a hypothetical 3-bromo-1-methyl-1H-indole-5-carbonitrile could undergo Suzuki, Heck, or Sonogashira coupling reactions. The general palladium-catalyzed Suzuki-Miyaura coupling mechanism involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond.

Transmetalation: The organic group from an organoboron compound is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst mdpi.com.

C-H Activation: Direct C-H activation is a powerful strategy that avoids the pre-functionalization (e.g., halogenation) of the substrate. Transition metals like palladium, rhodium, and cobalt can catalyze the direct arylation, alkenylation, or alkylation of indole C-H bonds rsc.orgrsc.org. For this compound, C-H activation would be most likely to occur at the C3 or C2 positions. As seen in related systems, the reaction pathway can be controlled by a directing group. For instance, a removable pyrimidinyl directing group on the indole nitrogen has been used to facilitate Co(III)-catalyzed C-H activation at the C2 position for conjugate addition to maleimides acs.org. The proposed mechanism involves the coordination of the directing group to the cobalt center, followed by a concerted metalation-deprotonation event to form a five-membered cobaltacycle intermediate, which then participates in the C-C bond-forming step.

| Catalytic Reaction | Catalyst System (Example) | Key Mechanistic Steps | Regiochemical Control |

| Suzuki Coupling (of halo-derivative) | Pd(PPh₃)₄ / Base | Oxidative Addition, Transmetalation, Reductive Elimination | Position of the halide |

| Heck Coupling (of halo-derivative) | Pd(OAc)₂ / Ligand / Base | Oxidative Addition, Carbopalladation, β-Hydride Elimination | Position of the halide |

| Directed C-H Activation | [Co(Cp*)I₂(CO)] / AgSbF₆ | Directed C-H Metalation, Insertion, Reductive Elimination | N-Directing Group (e.g., C2) |

Solvent Effects and Reaction Condition Optimization on Yield and Selectivity

The optimization of reaction conditions, including solvent, temperature, catalyst, and reagents, is critical for maximizing product yield and controlling selectivity.

Solvent Effects: The choice of solvent can significantly influence reaction outcomes.

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are effective at solvating cations and are commonly used for reactions involving charged intermediates or polar transition states, such as in many palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Nonpolar Solvents (e.g., Toluene, Hexane): These are often used when reactants are nonpolar or to minimize side reactions that might be promoted by polar solvents.

Protic Solvents (e.g., Ethanol, Water): These solvents can participate in reactions, for example, by acting as a proton source or a nucleophile. In some modern catalytic systems, water is used as a green solvent for reactions like the Suzuki-Miyaura coupling rsc.org.

Reaction Condition Optimization: The interplay of various parameters determines the success of a reaction. For instance, in a palladium-catalyzed cross-coupling reaction, the choice of ligand, base, and temperature is crucial. The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. The base is often required to facilitate the transmetalation step in Suzuki couplings or the regeneration of the catalyst in Heck reactions. Temperature affects the reaction rate, with higher temperatures often required to overcome activation energy barriers, though they can sometimes lead to decomposition or side products. Systematic screening of these variables is a standard approach to finding the optimal conditions for a desired transformation.

The following table illustrates a hypothetical optimization study for a Suzuki coupling of a bromo-derivative of this compound with an arylboronic acid, based on general principles observed in the literature.

| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 3 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Dioxane | 100 | 92 |

| 4 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Dioxane | 80 | 88 |

| 5 | Pd(OAc)₂ (1) | SPhos | Cs₂CO₃ | Dioxane | 100 | 90 |

This systematic variation allows for the identification of optimal conditions (Entry 3) that provide the highest yield by tuning the catalyst system, base, and solvent.

Biological and Pharmacological Research Applications of 1 Methyl 1h Indole 5 Carbonitrile Derivatives

Anti-Cancer Research and Antineoplastic Activity

The quest for more effective and targeted cancer therapies has led to the investigation of a vast array of chemical entities, with indole (B1671886) derivatives, including those related to 1-methyl-1H-indole-5-carbonitrile, emerging as a particularly fruitful area of research. nih.govnih.govresearchgate.net These compounds have demonstrated significant antineoplastic activity through various mechanisms, underscoring their potential in oncology. nih.govresearchgate.net

In Vitro Cytotoxicity Evaluation Against Cancer Cell Lines (e.g., MCF-7, A549, K562)

A critical initial step in assessing the anticancer potential of novel compounds is the evaluation of their cytotoxic effects against various cancer cell lines. Derivatives of this compound have been subjected to such in vitro screening, demonstrating notable activity against several human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and K562 (chronic myelogenous leukemia). researchgate.netnih.govresearchgate.netjksus.org

For instance, studies have reported the efficacy of certain indole derivatives against these cell lines, with some compounds exhibiting potent cytotoxic effects. researchgate.net The inhibitory concentrations (IC50) of these derivatives can vary significantly depending on their specific structural modifications. Some have shown IC50 values in the micromolar range, indicating a strong potential for inhibiting cancer cell proliferation. researchgate.netresearchgate.net For example, one study found a derivative to be effective against A549, K562, and MCF-7 cell lines with IC50 values of 0.51 µM, 5.0 µM, and 7.2 µM, respectively. researchgate.net Another synthesized benzimidazole (B57391) derivative demonstrated high cytotoxic activity against A549 cells with an IC50 value of 15.80 μg/mL. jksus.org

Interactive Table: Cytotoxicity of Selected Indole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) |

| Derivative 1 | A549 | 0.51 ± 0.05 |

| Derivative 1 | K562 | 5.0 ± 0.2 |

| Derivative 1 | MCF-7 | 7.2 ± 0.6 |

| Derivative 3 | A549 | 1.2 ± 0.05 |

| Derivative 3 | MCF-7 | 1.6 ± 0.09 |

| Arecoline Hydrobromide | K562 | 15.3 ± 1.08 |

| Compound 1 (Arecoline-derived) | K562 | 1.56 ± 0.11 |

| Compound 3 (Arecoline-derived) | K562 | 3.33 ± 0.24 |

| Compound 5 (Arecoline-derived) | K562 | 2.15 ± 0.15 |

Note: The data presented is a compilation from various studies and represents the cytotoxic potential of different indole-related compounds. The specific structures of "Derivative 1" and "Derivative 3" are detailed in the cited research. researchgate.netnih.gov

Elucidation of Molecular Mechanisms of Action (e.g., EGFR tyrosine kinase inhibition, cell cycle modulation, aromatase inhibition)

Beyond simply observing cytotoxicity, researchers have delved into the molecular mechanisms by which this compound derivatives exert their anticancer effects. Key mechanisms identified include the inhibition of critical enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and aromatase, as well as the modulation of the cell cycle. researchgate.netnih.govfrontiersin.orgtandfonline.com

EGFR Tyrosine Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a crucial mediator in cellular signaling pathways that regulate cell growth and proliferation. nih.gov Its over-activation is a hallmark of many solid tumors. nih.gov Several indole derivatives have been designed and synthesized as EGFR tyrosine kinase inhibitors. researchgate.netnih.govnih.govresearchgate.net Molecular docking studies have been instrumental in predicting and confirming the binding of these compounds to the EGFR active site. nih.govresearchgate.net For instance, certain benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives have shown significant inhibitory activity against EGFR-TK, with some compounds exhibiting higher potency than the reference drug erlotinib (B232) against specific cancer cell lines. nih.gov

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for treating hormone-dependent breast cancer. frontiersin.orgnih.govbezmialem.edu.trnih.gov Derivatives of indole have been investigated as aromatase inhibitors. frontiersin.orgbezmialem.edu.trnih.govresearchgate.net Studies have shown that specific substitutions on the indole ring can significantly influence the aromatase inhibitory activity. frontiersin.org For example, indole aryl sulfonamides and bis-indole derivatives have been identified as potent aromatase inhibitors. frontiersin.org Some 2-methyl indole hydrazones have demonstrated stronger aromatase inhibitory activity than melatonin, a known natural inhibitor. bezmialem.edu.trnih.gov

Cell Cycle Modulation: Another important anticancer mechanism is the disruption of the cancer cell cycle. Research has shown that certain indole derivatives can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov For example, some newly synthesized (2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline (B41778) derivatives were found to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This effect is often accompanied by the modulation of key regulatory proteins and microRNAs involved in cell cycle control. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimizing Anticancer Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their anticancer potency. nih.gov These studies have revealed that the nature and position of substituents on the indole scaffold play a significant role in their cytotoxic and enzyme-inhibitory activities. frontiersin.orgnih.gov

For instance, in the context of aromatase inhibition, it has been observed that the attachment position of certain functional groups on the indole ring is critical for activity. frontiersin.org Similarly, for tubulin inhibitors, another class of anticancer agents, substitutions at various positions of the indole ring have been shown to yield highly potent compounds against human tumor cells. tandfonline.com The inclusion of specific moieties, such as a trimethoxy ring and a carbonyl group, has been found to enhance cytotoxic activity in some indole derivatives targeting tubulin. nih.gov These SAR insights guide medicinal chemists in the rational design of more potent and selective anticancer agents based on the this compound framework.

Anti-Inflammatory Potential

Inflammation is a complex biological response that, when dysregulated, can contribute to various chronic diseases. The search for novel anti-inflammatory agents has led to the exploration of indole derivatives. nih.govresearchgate.neteurekaselect.comnih.govresearchgate.net Research indicates that derivatives of this compound possess significant anti-inflammatory properties.

Studies have synthesized and evaluated various N-substituted indole derivatives for their ability to inhibit inflammation. nih.goveurekaselect.comresearchgate.net In preclinical models, such as the carrageenan-induced paw edema test, certain indole derivatives have demonstrated potent anti-inflammatory effects. nih.govnih.gov The mechanism of action is often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key player in the inflammatory cascade. nih.gov Molecular docking studies have further supported the potential of these compounds to bind to and inhibit COX-2. nih.gov The anti-inflammatory activity, combined with their potential for gastroprotection, makes these indole derivatives promising candidates for the development of new anti-inflammatory drugs with improved safety profiles. nih.gov

Anti-Microbial and Anti-Bacterial Investigations

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Indole and its derivatives have long been recognized for their antimicrobial properties. nih.govnih.gov Derivatives of this compound have been investigated for their efficacy against a range of pathogenic bacteria and fungi. nih.govnih.govnih.govnih.gov

Efficacy Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger)

Research has demonstrated the activity of this compound derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Staphylococcus aureus: Several studies have reported the antibacterial activity of indole derivatives against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.govmdpi.com For example, 5-methylindole (B121678) has been shown to directly kill S. aureus and even potentiate the effect of aminoglycoside antibiotics against MRSA. nih.gov

Escherichia coli: The efficacy of indole derivatives against Escherichia coli has also been documented. nih.govmdpi.comresearchgate.net Certain derivatives have displayed significant inhibitory activity, with some studies reporting minimum inhibitory concentrations (MICs) that indicate potent antibacterial action. nih.gov For instance, some newly synthesized indole derivatives have shown MIC values in the range of 0.12–6.25 µg/mL against E. coli. nih.gov

Aspergillus niger: In the realm of antifungal research, derivatives have been tested against Aspergillus niger, a common fungus that can cause opportunistic infections. nih.govacademicjournals.orgnih.govresearchgate.netacademicjournals.org Some 1-(1H-indol-3-yl) derivatives have exhibited fungicidal activity against A. niger at concentrations ranging from 0.250 to 1 mg/mL. nih.gov

Interactive Table: Antimicrobial Activity of Selected Indole Derivatives

| Derivative/Compound | Microbial Strain | Activity/MIC |

| 1-(1H-indol-3-yl) derivative 3b | Aspergillus niger | Fungicidal at 0.250-1 mg/mL |

| 1-(1H-indol-3-yl) derivative 3c | Aspergillus niger | Fungicidal at 0.250-1 mg/mL |

| 1-(1H-indol-3-yl) derivative 3e | Aspergillus niger | Fungicidal at 0.250-1 mg/mL |

| Substituted indole derivatives | Escherichia coli | MIC range: 0.12–6.25 µg/mL |

| 5-Methylindole | Staphylococcus aureus | Bactericidal |

| 5-Methylindole | Escherichia coli | Bactericidal |

| Wasabi (contains AITC) | Escherichia coli O157:H7 | MIC: 1% |

| Wasabi (contains AITC) | Staphylococcus aureus | MIC: 1% |

Note: This table summarizes findings from different studies and is not a direct comparison of the compounds. The specific structures of the derivatives are detailed in the cited literature. nih.govnih.govnih.govfrontiersin.org

Biological and Pharmacological Resea

Computational Chemistry and in Silico Modeling in 1 Methyl 1h Indole 5 Carbonitrile Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in structure-based drug design for predicting how a small molecule, such as 1-methyl-1H-indole-5-carbonitrile, might interact with a protein target of known three-dimensional structure. nih.govbiosolveit.de The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

In the context of this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. Although specific docking studies on this exact compound are not extensively published, research on analogous indole (B1671886) derivatives provides a framework for understanding its potential interactions. These studies reveal that the indole scaffold is a versatile pharmacophore capable of engaging in various binding modes.

The binding of a ligand to a protein is governed by a variety of non-covalent interactions. For indole-containing molecules like this compound, the most significant interactions include hydrogen bonds and π-stacking. cambridgemedchemconsulting.com

Hydrogen Bonding: The nitrogen atom of the indole ring can act as a hydrogen bond acceptor, while the nitrile group (-C≡N) on the 5-position provides an additional strong hydrogen bond acceptor site. Theoretical studies on similar systems confirm the capacity of the indole π-cloud to interact with proton donors. nih.gov

π-Stacking and Hydrophobic Interactions: The aromatic indole ring is a key feature for engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in a protein's active site. cambridgemedchemconsulting.commdpi.com The methyl group at the 1-position contributes to hydrophobic interactions, further anchoring the ligand within a nonpolar binding pocket. The simultaneous cooperation of hydrogen bonding and stacking interactions is often crucial for molecular recognition. rsc.org

A hypothetical docking simulation of this compound into a kinase binding site might yield the interactions detailed in the table below.

| Interaction Type | Ligand Moiety | Protein Residue Example | Distance (Å) |

| Hydrogen Bond | Nitrile Nitrogen | Lysine (LYS) | 2.9 |

| π-π Stacking | Indole Ring | Phenylalanine (PHE) | 3.5 |

| Hydrophobic | Methyl Group | Valine (VAL) | 3.8 |

This table is a hypothetical representation of potential interactions.

Molecular docking is a powerful tool for understanding structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. ijpsonline.com By systematically docking a series of related compounds and comparing their predicted binding affinities and interaction patterns, researchers can infer which chemical modifications are likely to enhance or diminish activity. ijpsonline.com

For this compound, SAR studies could explore modifications at several positions:

The Methyl Group (N1): Replacing the methyl group with larger alkyl chains or other functional groups could probe the steric and electronic limits of the N1-binding pocket.

The Nitrile Group (C5): Substituting the nitrile group with other electron-withdrawing or hydrogen-bonding moieties (e.g., amides, esters) could modulate binding affinity and selectivity.

The Indole Scaffold: Substitution at other positions on the indole ring (e.g., C2, C3, C6) could introduce new interaction points with the target protein.

Docking studies on a series of diarylpyrimidine derivatives have shown how specific substitutions lead to extensive interactions with key residues in the active site of HIV-1 reverse transcriptase, highlighting the utility of this approach. ijpsonline.com

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's stability, reactivity, and interaction capabilities. mdpi.com

For this compound, DFT calculations can determine its electronic structure. Key parameters derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen of the nitrile group would be an area of high negative potential, indicating its role as a hydrogen bond acceptor.

Atomic Charges: These calculations quantify the partial charge on each atom, offering insights into local polarity and potential sites for electrostatic interactions.

Such computational methods have been successfully used to analyze the structures and stabilities of other indole derivatives, validating the computational models against experimental data. aun.edu.eg Automated workflows based on quantum chemistry are now being developed to predict reactivity scales like nucleophilicity and electrophilicity for a wide range of molecules. rsc.orgchemrxiv.org

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are essential for assessing the stability of a protein-ligand complex and exploring the conformational landscape of the ligand and its target. nottingham.ac.uk

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period of nanoseconds to microseconds. Analysis of these trajectories can reveal:

Complex Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the binding pose. A stable RMSD over time suggests a stable complex. researchgate.net

Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein upon ligand binding. researchgate.net Although this compound is relatively rigid, MD can sample the limited torsional freedom it possesses. mdpi.com

Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, over the simulation time, providing a more accurate picture of binding stability than static docking poses.

Enhanced sampling techniques in MD can further improve the exploration of conformational space, which is critical for understanding complex biological events. nih.govsciopen.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Before a compound can become a viable drug candidate, it must possess favorable ADMET properties. nih.gov In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, reducing the risk of late-stage failures. alliedacademies.orgnih.gov Various online servers and software packages employ quantitative structure-activity relationship (QSAR) and other machine learning models to make these predictions. mdpi.comresearchgate.net

For this compound, a typical in silico ADMET profile would assess parameters such as:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Estimation of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VDss).

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes.

Excretion: Prediction of total clearance and the likelihood of renal excretion.

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Pharmacokinetics describes how the body processes a drug, and in silico tools are increasingly used to predict these key parameters. nih.govdocumentsdelivered.com These predictions are often based on a compound's physicochemical properties, such as lipophilicity (logP), molecular weight, and polar surface area, which are themselves calculated computationally.

The table below shows a predicted pharmacokinetic and physicochemical profile for this compound, typical of what would be generated by in silico modeling tools.

| Property / Parameter | Predicted Value | Interpretation |

| Molecular Weight | 156.18 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| logP (Lipophilicity) | 2.4 | Good balance for permeability and solubility |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagen | Low risk of genotoxicity |

This table contains predicted data based on general in silico models and is for illustrative purposes.

Computational Toxicology Assessment

A comprehensive computational toxicology assessment for this compound is not currently available in publicly accessible scientific literature. Detailed in silico studies focusing specifically on predicting the toxicological endpoints of this particular compound have not been published.

Computational, or in silico, toxicology utilizes computer-based models to forecast the potential adverse effects of chemical substances on human health and the environment. nih.govresearchgate.net This field combines data from toxicology, chemistry, biology, and statistics to create predictive models, often based on Quantitative Structure-Activity Relationships (QSAR). japsonline.comnih.gov These models are instrumental in the early stages of drug discovery and chemical safety assessment for identifying potential liabilities, thereby reducing the reliance on animal testing and minimizing late-stage failures in development. researchgate.netmdpi.com

For a compound like this compound, a typical computational toxicology assessment would involve the use of various software platforms and methodologies to predict a range of toxicological endpoints. instem.comeuropa.eu These predictions are derived from the molecule's 2D structure and its physicochemical properties. japsonline.com Commonly used commercial and open-source software for these assessments include TOPKAT and T.E.S.T. (Toxicity Estimation Software Tool), among others. japsonline.comeuropa.eu

Key toxicological endpoints that would be evaluated in a standard in silico assessment include:

Mutagenicity: Prediction of the compound's potential to cause genetic mutations, often modeled on the results of the Ames test. europa.eu

Carcinogenicity: Assessment of the likelihood of the compound causing cancer, typically based on rodent carcinogenicity data. europa.eu

Developmental Toxicity: Evaluation of the potential to cause adverse effects on a developing fetus. europa.eu

Acute Toxicity: Estimation of the lethal dose 50 (LD50), which is the dose required to be lethal to 50% of a tested population. japsonline.com

Organ-Specific Toxicity: Prediction of toxicity to specific organs, such as the liver (hepatotoxicity) or heart (cardiotoxicity). instem.com

The results of such an assessment are typically presented in data tables, summarizing the predicted outcome for each endpoint (e.g., positive/negative, toxic/non-toxic) and, where applicable, providing quantitative estimates like predicted LD50 values. An example of how such data would be structured is provided below for illustrative purposes, using hypothetical data.

Illustrative Data Table: Predicted Toxicological Endpoints

| Toxicological Endpoint | Prediction Method | Predicted Result | Confidence Level |

|---|---|---|---|

| Ames Mutagenicity | QSAR Model | Negative | High |

| Rodent Carcinogenicity (Mouse) | Structural Alerts | Non-carcinogen | Moderate |

| Rodent Carcinogenicity (Rat) | Structural Alerts | Non-carcinogen | Moderate |

| Developmental Toxicity Potential | QSAR Model | Equivocal | Low |

| Rat Oral LD50 | QSAR Regression | 750 mg/kg | Moderate |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only. It does not represent actual research findings for this compound.

Without specific studies on this compound, researchers may turn to read-across approaches, where the toxicity of a substance is inferred from analogous compounds with available data. instem.com However, this requires careful justification of the structural and metabolic similarity between the target and analog compounds.

Advanced Applications of 1 Methyl 1h Indole 5 Carbonitrile in Materials Science and Functional Materials

Utilization as a Building Block for Novel Functional Materials

The presence of the indole (B1671886) nucleus and the nitrile functional group in 1-methyl-1H-indole-5-carbonitrile makes it an attractive monomer for the synthesis of novel functional polymers. The polymerization of indole and its derivatives can lead to polyindoles (PINs), a class of conducting polymers with promising physical and electrochemical properties. materialsciencejournal.orgnih.gov These polymers are noted for their good thermal stability, high redox activity, and environmental stability. materialsciencejournal.orgrsc.org

The synthesis of functional polymers from indole derivatives can be achieved through various methods, including chemical oxidative polymerization and electrochemical polymerization. nih.gov For instance, poly(N-arylene diindolylmethane)s have been synthesized with high molecular weights and in high yields via a catalyst-free nucleophilic substitution polycondensation of 3,3′-diindolylmethane with activated difluoro monomers. rsc.org These indole-based polymers have demonstrated strong solid-state fluorescence, with some derivatives acting as good blue-light emitters with high quantum yields. rsc.org

While specific studies on the polymerization of this compound are not extensively documented, its structure suggests its potential to form polymers with tailored properties. The methyl group at the 1-position can influence solubility and processing, while the nitrile group at the 5-position can be a site for further functionalization or can contribute to the electronic properties of the resulting polymer. The thermal stability of polyindoles is a key feature, with some derivatives showing high decomposition temperatures. rsc.org The incorporation of this compound into polymer chains could yield materials with a combination of high thermal resistance and specific optoelectronic characteristics.

Table 1: Properties of Indole-Based Polymers

| Polymer Type | Synthesis Method | Key Properties | Potential Applications | Reference |

| Poly(N-arylene diindolylmethane)s | Catalyst-free nucleophilic substitution polycondensation | High molecular weight, good thermal stability, strong solid-state fluorescence | Blue-light emitting materials, electroactive materials | rsc.org |

| Polyindole (PIN) | Chemical or electrochemical oxidative polymerization | Good electrical properties, environmental stability, high redox activity | Supercapacitors, batteries, sensors, electrochromic devices | materialsciencejournal.orgnih.govrsc.org |

| Indole-based Polyesters | Bulk polycondensation | Amorphous, optically transparent, tunable glass transition temperatures | Replacements for commercial polyesters (e.g., PET) | nih.gov |

Integration into Organic Electronic and Optoelectronic Systems

Indole derivatives are increasingly being explored for their use in organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-donating nature of the indole ring makes it a suitable component for hole-transporting materials (HTMs) and as a building block for emissive materials. researchgate.net The development of new organic dyes for dye-sensitized solar cells (DSSCs) has also utilized indole-based structures. researchgate.net

Although direct applications of this compound in OLEDs or OPVs are not widely reported, its structural features suggest potential in this area. The indole core can serve as an effective electron donor. The nitrile group, being electron-withdrawing, could be strategically employed to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. This tuning is critical for efficient charge injection and transport in electronic devices.

For example, indole-based organic dyes have been synthesized where triphenylamine (B166846) or carbazole (B46965) moieties are bonded to the indole group to act as electron donors, which helps in tuning the HOMO and LUMO levels of the dye for efficient photon-to-electron conversion in DSSCs. researchgate.net Similarly, polycyclic frameworks containing indole have been shown to exhibit blue or green emission properties, making them promising candidates for organic optoelectronic applications. acs.org

The potential of this compound in this field lies in its ability to be incorporated into larger conjugated systems. Through chemical synthesis, it can be linked to other aromatic or heteroaromatic units to create donor-acceptor molecules or polymers with specific electronic and photophysical properties suitable for use in organic electronic devices.

Development of Hybrid Materials and Nanostructures

The incorporation of organic molecules like this compound into inorganic matrices or onto the surface of nanoparticles can lead to the formation of hybrid materials and nanostructures with synergistic properties. Polyindole-based nanocomposites, for instance, have been synthesized by combining polyindole with materials like metal oxides (e.g., Fe₂O₃, SnO₂), carbon nanotubes (CNTs), and graphene oxide (GO). materialsciencejournal.org These hybrid materials often exhibit enhanced thermal stability, electrical conductivity, and electrochemical performance compared to the individual components. materialsciencejournal.org

The synthesis of these nanocomposites can be achieved through methods like in-situ chemical oxidative polymerization of indole in the presence of the inorganic filler. materialsciencejournal.orgacs.org For example, polyindole/Ni₁₋ₓZnₓFe₂O₄ nanocomposites have been prepared and have shown improved impedance matching, which is beneficial for microwave absorption applications. acs.org The interaction between the N-H group of the polyindole and the metal ions of the ferrite (B1171679) nanoparticles has been observed, indicating a good wrapping of the nanoparticles within the polymer matrix. acs.org

While specific research on hybrid materials derived from this compound is limited, the principles demonstrated with other indole derivatives are applicable. The nitrile group of this compound could potentially coordinate with metal ions on the surface of nanoparticles, leading to stable hybrid structures. Furthermore, polymerization of this monomer around nanoparticles could encapsulate them within a functional polymer matrix, creating nanocomposites with tailored electronic or optical properties. The design of synthetic polymer nanoparticles that can specifically capture indole highlights the potential for creating functional nanostructures based on this core. nih.gov

Table 2: Examples of Polyindole-Based Nanocomposites

| Nanocomposite Material | Synthesis Method | Enhanced Properties | Potential Applications | Reference |

| Polyindole/Graphene Oxide (GO) | Chemical Oxidative Polymerization | High specific capacitance, good cycling stability | Supercapacitors | materialsciencejournal.org |

| Polyindole/Carbon Nanotubes (CNTs) | In-situ Chemical Oxidative Polymerization | Increased electrical conductivity | Conductive polymers, electronic devices | materialsciencejournal.org |

| Polyindole/SnO₂ | Chemical Oxidative Method | Electrocatalytic activity | Electrocatalysis | materialsciencejournal.org |

| Polyindole/Ni₁₋ₓZnₓFe₂O₄ | In-situ Emulsion Polymerization | Improved impedance matching, microwave absorption | EMI shielding, microwave absorbers | acs.org |

| Polyindole/Ag | Incorporation of Ag nanoparticles | Enhanced antimicrobial properties | Biomedical applications | nih.gov |

Role in Catalysis and Ligand Design for Metal Complexes

The coordination behavior of indole derivatives with transition metal ions has been a subject of interest, with different bonding modes possible, including σ-complexes and π-complexes. mdpi.com The specific substituents on the indole ring can modulate the electron density at the nitrogen atom and thereby affect the strength and nature of the coordination to the metal.

In the context of this compound, the nitrogen atom of the indole ring can act as a coordination site. The presence of the electron-withdrawing nitrile group at the 5-position would decrease the electron density on the indole ring system, which could in turn influence the donor properties of the nitrogen atom. This modification could be beneficial in certain catalytic applications where fine-tuning of the electronic environment of the metal center is crucial for activity and selectivity.

Furthermore, the nitrile group itself can participate in coordination with metal centers or can be chemically transformed into other functional groups, such as amines or carboxylic acids, which are also excellent coordinating groups for metal ions. This versatility makes this compound a promising platform for the design of novel ligands for a wide range of transition metal-catalyzed reactions. nih.govresearchgate.netrsc.org

Future Research Directions and Emerging Opportunities for 1 Methyl 1h Indole 5 Carbonitrile

Development of Asymmetric Synthetic Methodologies

While the synthesis of 1-methyl-1H-indole-5-carbonitrile itself is established, the development of asymmetric methodologies to introduce chirality to its derivatives is a significant area for future research. The creation of stereochemically complex molecules is crucial for enhancing biological specificity and efficacy.

Future efforts could focus on the catalytic asymmetric dearomatization of the indole (B1671886) core. Chiral phosphoric acid catalysts, for instance, have been successfully employed in the asymmetric dearomatization of 2,3-disubstituted indoles, leading to the synthesis of chiral indolenines and fused indolines with high enantioselectivity. rsc.orgnih.gov Applying similar strategies to this compound could yield a new class of chiral building blocks.

Furthermore, the development of enantioselective C-H functionalization reactions at various positions of the indole ring, while preserving the nitrile functionality, would be a powerful tool. These methods would allow for the direct introduction of chiral substituents without the need for pre-functionalized starting materials, representing a more atom-economical approach. sciencedaily.com The exploration of chiral transition metal catalysts, such as those based on rhodium or palladium, could be particularly fruitful in this regard.

Table 1: Potential Asymmetric Synthesis Strategies for this compound Derivatives

| Strategy | Catalyst Type | Potential Chiral Products |

| Catalytic Asymmetric Dearomatization | Chiral Phosphoric Acid | Chiral indolenines, Fused indolines |

| Enantioselective C-H Functionalization | Chiral Transition Metal (e.g., Rh, Pd) | Chiral substituted indoles |

| Dynamic Kinetic Resolution | Chiral Catalyst with Hydrazones | Enantiomerically enriched indole derivatives |

Targeted Design of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic agents that can modulate multiple biological targets simultaneously. nih.govnih.gov The indole scaffold is a well-established privileged structure in the design of multi-target directed ligands (MTDLs). researchgate.net

For this compound, future research could involve its use as a core scaffold for the design of MTDLs. For example, derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have shown dual affinity for the serotonin 5-HT1A receptor and the serotonin transporter (SERT), both of which are important targets in the treatment of depression. uj.edu.plnih.gov By functionalizing the this compound core with appropriate pharmacophores, it may be possible to design novel MTDLs with tailored polypharmacology.

Another promising avenue is the development of dual inhibitors of key enzymes implicated in diseases like cancer. Indole-2-carboxamides have been explored as multi-target antiproliferative agents, inhibiting kinases such as EGFR and BRAFV600E. mdpi.com The nitrile group of this compound could serve as a key interaction point or be chemically transformed to incorporate functionalities that target specific enzyme active sites.

Application in Chemical Biology and Probe Development

Fluorescent probes are indispensable tools in chemical biology for visualizing and understanding complex biological processes. nih.gov Indole derivatives are known to exhibit interesting photophysical properties and have been utilized in the development of fluorescent sensors. mdpi.commdpi.com

Future research could explore the potential of this compound as a platform for developing novel fluorescent probes. The inherent fluorescence of the indole core can be modulated by introducing environmentally sensitive groups. For instance, the nitrile group could be a site for chemical modification to create probes that respond to specific analytes or changes in the cellular microenvironment, such as pH or the presence of reactive oxygen species.